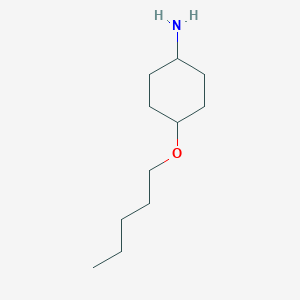
Cyclohexanamine, 4-(pentyloxy)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(pentyloxy)cyclohexanamine hydrochloride: is a chemical compound with the molecular formula C11H23NOCl. It is a derivative of cyclohexanamine, where the amine group is substituted at the 4-position with a pentyloxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(pentyloxy)cyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Formation of Intermediate: Cyclohexanone is reacted with pentyloxy bromide in the presence of a base to form 4-(pentyloxy)cyclohexanone.
Reduction: The intermediate 4-(pentyloxy)cyclohexanone is then reduced using a reducing agent such as sodium borohydride to form trans-4-(pentyloxy)cyclohexanol.
Amination: The alcohol is then converted to the amine via an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form trans-4-(pentyloxy)cyclohexanamine hydrochloride.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-(pentyloxy)cyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of 4-(pentyloxy)cyclohexanone.
Reduction: Formation of trans-4-(pentyloxy)cyclohexanol.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry:
Wirkmechanismus
The mechanism of action of trans-4-(pentyloxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- trans-4-(methoxy)cyclohexanamine hydrochloride
- trans-4-(ethoxy)cyclohexanamine hydrochloride
- trans-4-(butoxy)cyclohexanamine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkoxy group attached to the cyclohexane ring.
- Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and biological activity.
- Uniqueness: trans-4-(pentyloxy)cyclohexanamine hydrochloride is unique due to its specific pentyloxy substitution, which can impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
4-pentoxycyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h10-11H,2-9,12H2,1H3 |
InChI-Schlüssel |
MOULDBOONNJCBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12279686.png)

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)

![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)




